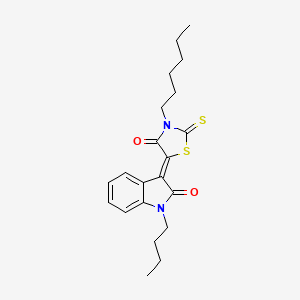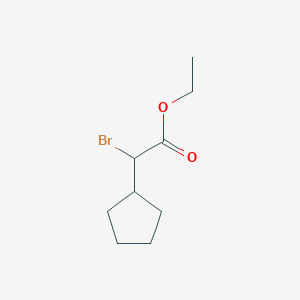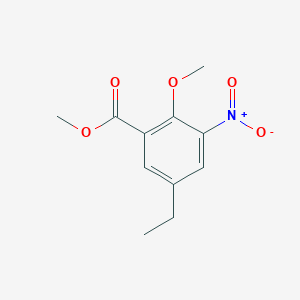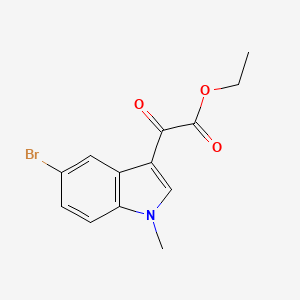
TRAP-5 amide Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRAP-5 amide Trifluoroacetate, also known as H-Ser-Phe-Leu-Leu-Arg-NH2 trifluoroacetate, is a synthetic peptide with the molecular formula C₃₀H₅₁N₉O₆. It is a thrombin receptor agonist peptide, specifically targeting the proteinase-activated receptor 1 (PAR-1). This compound is widely used in scientific research due to its ability to activate thrombin receptors, making it valuable in studies related to platelet activation and other cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TRAP-5 amide Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Analyse Chemischer Reaktionen
Types of Reactions
TRAP-5 amide Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: The synthesis involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups
Major Products Formed
The primary product formed is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Wissenschaftliche Forschungsanwendungen
TRAP-5 amide Trifluoroacetate is extensively used in various fields of scientific research:
Chemistry: It serves as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is used to investigate the role of thrombin receptors in cellular signaling and platelet activation.
Medicine: Research involving this compound contributes to understanding thrombotic disorders and developing antithrombotic therapies.
Industry: It is utilized in the development of diagnostic assays and therapeutic agents targeting thrombin receptors .
Wirkmechanismus
TRAP-5 amide Trifluoroacetate exerts its effects by binding to and activating the proteinase-activated receptor 1 (PAR-1). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in various cellular responses, including platelet aggregation and secretion, which are crucial for hemostasis and thrombosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SFLLR-NH2 Trifluoroacetate: Another thrombin receptor agonist peptide with a similar sequence and function.
TFLLR-NH2 Trifluoroacetate: A peptide with a slightly different sequence but similar biological activity.
SAMS Peptide Trifluoroacetate: A peptide used in cell signaling studies, though with different target receptors
Uniqueness
TRAP-5 amide Trifluoroacetate is unique due to its specific sequence and high affinity for PAR-1. This specificity makes it a valuable tool for studying thrombin receptor-mediated processes and developing targeted therapies .
Eigenschaften
Molekularformel |
C32H52F3N9O8 |
|---|---|
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H51N9O6.C2HF3O2/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
UUNMFWMQJXBTAA-VHIJBDTGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)
![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)


![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12044006.png)






